molecular formula C16H10N2O2 B1684374 Indirubin CAS No. 479-41-4

Indirubin

Cat. No. B1684374
CAS RN: 479-41-4
M. Wt: 262.26 g/mol
InChI Key: CRDNMYFJWFXOCH-YPKPFQOOSA-N
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Description

Indirubin is the main bioactive component of the traditional Chinese medicine Indigo naturalis and is a bisindole alkaloid . It is essentially the indigo dye as traditionally extracted from plants by fermentation and lime treatment .


Synthesis Analysis

The spontaneous conversion of 3-indoxyl to indigo is a well-established process used to produce indigo dyes . Some indoles, when reacted with molybdenum hexacarbonyl and cumyl peroxide, proceed through an indoxyl intermediate to produce significant amounts of indirubin through a competing mechanism . Modulation of this system to lower temperatures allows for careful tuning, leading to selective production of indirubins in a general process .


Molecular Structure Analysis

The crystal structure of CDK2 in complex with indirubin derivatives shows that indirubin interacts with the kinase’s ATP-binding site through van der Waals interactions and three hydrogen bonds . The results also implied that the indigo molecule is more conjugated and planar than indirubin, thereby exhibiting a longer maximum absorption wavelength and stronger fluorescence peak .


Chemical Reactions Analysis

The indirubin derivative undergoes condensation with hydroxylamine hydrochloride, resulting in the formation of a novel indirubin derivative that incorporates both the oxime group and the piperidine heterocycle . This compound is subsequently treated with hydrochloric acid in ethanol, leading to the formation of the hydrochloride salt .


Physical And Chemical Properties Analysis

A comparative study on natural indigo and indirubin in terms of molecular structures and spectral properties was conducted using both computational and experimental methods . The spectral properties were analyzed with Fourier transform infrared (FTIR), Raman, UV-Visible, and fluorescence techniques .

Scientific Research Applications

Cyclin-Dependent Kinases Inhibition

Indirubin and its derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The interaction of indirubin with the ATP-binding site of CDKs, primarily through van der Waals interactions and hydrogen bonding, results in the arrest of cell proliferation in the G2/M phase, underscoring its potential in cancer therapy. This effect is indicative of its therapeutic optimization for treating chronic diseases, including leukemia, and its implications for drug discovery and development (Hoessel et al., 1999).

Anti-Angiogenic Activity

Research indicates that indirubin exhibits anti-angiogenic activity, which may contribute to its anti-leukemic and anti-psoriatic properties. Through studies involving zebrafish embryos and human umbilical vein endothelial cells (HUVECs), indirubin was shown to inhibit intersegmental vessel formation and HUVEC proliferation by inducing apoptosis and cell-cycle arrest. These findings validate the use of indirubin in conditions characterized by excessive angiogenesis and offer a foundation for future therapeutic applications (Alex et al., 2010).

Neuroprotective Effects

Indirubins have demonstrated significant inhibitory activity against glycogen synthase kinase-3 beta (GSK-3β) and CDK5/p25, two kinases implicated in the abnormal phosphorylation of tau in Alzheimer's disease. This inhibition suggests a potential for indirubins in the treatment of neurodegenerative disorders by preventing tau phosphorylation and promoting neuronal health. The specific inhibition of these kinases by indirubin-3'-monoxime highlights the compound's potential as a therapeutic agent for Alzheimer's disease and possibly other tauopathies (Leclerc et al., 2001).

Safety And Hazards

Indirubin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Indirubin derivatives have shown potential as potent inhibitors of GSK3β . The therapeutic promise of indirubin derivatives positions them as frontrunners in the quest for groundbreaking GSK3β inhibitors, potentially revolutionizing treatments for a myriad of ailments .

properties

IUPAC Name

2-(2-hydroxy-1H-indol-3-yl)indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLNPCNGMHKCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026053, DTXSID501026052
Record name (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
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Record name 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one
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Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indirubin

CAS RN

479-41-4, 397242-72-7, 906748-38-7
Record name Indirubin
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Record name Isoindirubin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indirubin
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Record name Indirubin
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Record name Indirubin
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Record name (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one
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Record name ISOINDIRUBIN
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Record name INDIRUBIN
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86L8P74GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of isatin analogs (77 mg, 0.425 mmol) in methanol (5 ml) were added 5-substituted indoxy N, O diacetate (100 mg, 0.425 mmol) and the mixture was stirred for 5 min. Anhydrous Na2CO3 (112.5 mg, 1.06 mmol) was added, and the stirring was continued for 3 h at room temperature. The dark precipitate was filtered and washed with cold water, and dried under reduced pressure to give derivatives of 5,5-substituted indirubin, 7-10. The appropriate indirubin derivative (10 mg, 0.032 mmol) was dissolved in pyridine (0.3 ml) and added hydroxylamine hydrochloride (6.6 mg, 0.095 mmol). The reaction mixture was heated under reflux at 120° C. for 2 h. After cooling, the product was acidified with 1N HCl. The precipitation was filtered and washed with water to afford quantitatively the corresponding 3′-oxime selectively in a (2′Z, 3′E) form. The product was purified by silica gel column chromatography (Chloroform:Methanol=20:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
112.5 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Argon gas was blown into a suspension of indoxyl acetate (1.75 g, 10 mmol) and isatin (1.47 g, 10 mmol) in anhydrous methanol (20 mL) for 5 minutes. Sodium carbonate (2.12 g, 20 mmol) was added to the reaction liquid and stirred at room temperature for 18 hours. The reaction liquid was then poured into water (1 L). The precipitated crude crystals were collected by suction filtration. The resulting crude crystals were recrystallized from 1,4-dioxane/hexane to give purple needle-shaped crystals of indirubin (1.81 g, 69%).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
69%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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